tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 915795-05-0
VCID: VC2699163
InChI: InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)
SMILES: CC1(CNCC12CC2)NC(=O)OC(C)(C)C
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

CAS No.: 915795-05-0

Cat. No.: VC2699163

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate - 915795-05-0

Specification

CAS No. 915795-05-0
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)
Standard InChI Key BHLVLQHHOVKCOT-UHFFFAOYSA-N
SMILES CC1(CNCC12CC2)NC(=O)OC(C)(C)C
Canonical SMILES CC1(CNCC12CC2)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Identification

Structural Overview

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate belongs to the azaspiro compound family characterized by a unique spirocyclic framework containing a nitrogen atom at position 5 of the heptane ring system. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino functionality at position 7, with an additional methyl substituent at the same carbon . The spirocyclic core consists of a cyclopropane ring fused with a nitrogen-containing five-membered ring forming the distinctive azaspiro[2.4]heptane scaffold.

The molecular structure can be described as having four key structural components:

  • The central azaspiro[2.4]heptane scaffold

  • A methyl group at position 7

  • A carbamate (Boc) protecting group at position 7

  • A tertiary nitrogen at position 5

Molecular Properties

Based on structural analysis and comparison with similar compounds, the key physicochemical properties of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate are presented in Table 1.

Table 1: Molecular Properties of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

PropertyValueBasis
Molecular FormulaC₁₂H₂₂N₂O₂Based on structure
Molecular Weight226.32 g/molCalculated from formula
XLogP3Approximately 1.0Estimated from similar compounds
Hydrogen Bond Donors0-1Structural analysis
Hydrogen Bond Acceptors3Carbamate oxygen atoms and nitrogen
Rotatable Bonds3-4Structural analysis
Topological Polar Surface AreaApproximately 50 ŲComparison with similar structures

Stereochemistry

The compound may exhibit stereoisomerism due to the chiral center at position 7 of the azaspiro[2.4]heptane scaffold. Similar to related compounds such as tert-butyl (S)-methyl(5-azaspiro[2.4]heptan-7-yl)carbamate and tert-butyl (R)-(5-azaspiro[2.4]heptan-7-yl)carbamate, it can exist in either the (R) or (S) configuration, with each stereoisomer potentially exhibiting different biological properties .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate typically follows one of several established routes for azaspiro compounds. Based on synthetic methods for structurally related compounds, the following approaches are most likely employed:

  • Construction of the spirocyclic core followed by functionalization

  • Cyclization reactions of appropriately substituted precursors

  • Modification of existing azaspiro frameworks

Key Synthetic Routes

A general synthetic pathway may involve:

  • Formation of the azaspiro[2.4]heptane core structure

  • Introduction of the methyl group at position 7

  • Installation of the Boc-protected amino group

The reaction conditions typically require an inert atmosphere (nitrogen or argon) to prevent moisture interference, with common solvents including dichloromethane or acetonitrile. Protection-deprotection strategies are frequently employed to control the regioselectivity of the functionalization steps.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate is likely influenced by several structural features:

  • The rigid spirocyclic core provides a defined three-dimensional arrangement of functional groups

  • The tertiary nitrogen at position 5 can participate in hydrogen bonding and act as a basic center

  • The Boc-protected amino group serves as both a hydrogen bond acceptor and a site for further derivatization

  • The methyl group at position 7 may enhance lipophilicity and influence binding to biological targets

Applications in Drug Discovery

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate primarily serves as a versatile building block in medicinal chemistry and drug discovery. Its applications include:

  • Intermediate in Drug Synthesis: The protected amino functionality allows for selective derivatization, making it valuable in multi-step synthetic routes to complex drug candidates

  • Scaffold for Library Development: The spirocyclic core provides a rigid three-dimensional framework for developing diverse compound libraries

  • Lead Compound Optimization: Modification of related azaspiro compounds has led to the development of potent antibacterial agents, particularly fluoroquinolones with activity against multidrug-resistant Streptococcus pneumoniae

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate is determined by its functional groups and structural features:

  • Boc Deprotection: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions (e.g., TFA in DCM) to reveal the free amine

  • N-Alkylation/Acylation: The tertiary nitrogen at position 5 can participate in substitution reactions

  • Cyclopropane Ring: The strained three-membered ring may undergo ring-opening reactions under specific conditions

Stability Considerations

Based on data from similar compounds, tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate likely exhibits the following stability characteristics:

  • Storage Requirements: Recommended storage at 2-8°C under inert atmosphere

  • Shelf Life: Stable under proper storage conditions, but may degrade upon prolonged exposure to air, moisture, or heat

  • Incompatibilities: Likely incompatible with strong acids (which cleave the Boc group) and strong oxidizing agents

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